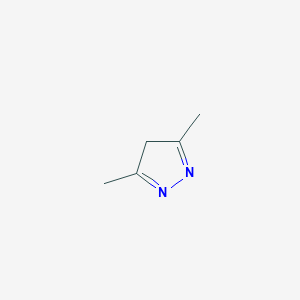

3,5-dimethyl-4H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPSQIXSRHXMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Structure and Tautomerism of 3,5-Dimethyl-4H-pyrazole

The following technical guide details the molecular structure, tautomeric dynamics, and experimental characterization of 3,5-dimethyl-4H-pyrazole , with specific emphasis on its relationship to the thermodynamically dominant 3,5-dimethyl-1H-pyrazole .

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

3,5-Dimethyl-4H-pyrazole (CAS: 409320-89-4 for the specific isomer) represents a non-aromatic tautomer of the widely utilized ligand 3,5-dimethyl-1H-pyrazole (CAS: 67-51-6). While the 1H-isomer is the stable, aromatic form found in standard laboratory conditions and commercial reagents, the 4H-isomer (often termed an isopyrazole ) exists primarily as a high-energy intermediate or transient species.

Understanding the 4H-structure is critical for:

-

Mechanistic Analysis: It serves as the initial cyclization product in Knorr pyrazole synthesis before aromatization.

-

Bioorthogonal Chemistry: Substituted 4H-pyrazoles (e.g., 4,4-dialkyl) are stable and exploited for their anti-aromatic reactivity in Diels-Alder "click" reactions.

-

Ligand Design: Differentiating between

(4H) and

Molecular Structure & Electronic Properties

Structural Comparison: 4H- vs. 1H-Isomer

The fundamental distinction lies in the position of the saturation (protonation) and the resulting electronic conjugation.

| Feature | 3,5-Dimethyl-4H-pyrazole | 3,5-Dimethyl-1H-pyrazole |

| Structure Class | Isopyrazole (Non-aromatic) | Azole (Aromatic) |

| Hybridization at C4 | ||

| Hybridization at N1/N2 | N1 ( | |

| 4 | 6 | |

| Geometry | Non-planar (C4 puckered) | Planar |

| Dipole Moment | Distinct vector due to C4-H | Variable (depends on H-bonding/tautomer) |

Electronic Configuration

-

4H-Isomer: The ring contains two imine-like double bonds (

). The methylene group at position 4 ( -

1H-Isomer: The proton resides on a nitrogen atom (N1). The lone pair on N1 participates in the

-system, completing the aromatic sextet. This form is planar, allowing for robust intermolecular hydrogen bonding (dimers/trimers).

Tautomerism Dynamics

The 3,5-dimethylpyrazole system exhibits two distinct types of tautomerism: Annular Tautomerism (common) and Prototropic Isomerization (4H

Annular Tautomerism (1H 1H)

In the stable 1H form, the proton oscillates between N1 and N2. For 3,5-dimethylpyrazole, these two tautomers are degenerate (identical) due to symmetry.

-

Mechanism: Intermolecular double proton transfer (DPT) usually mediated by dimers or solvent bridges.

-

Barrier: Low activation energy (~10–14 kcal/mol), making the N-H proton appear "delocalized" in NMR at room temperature.

The 4H 1H Irreversible Cascade

The 4H-isomer is thermodynamically unstable relative to the 1H-isomer. If generated (e.g., via specific alkylation or photochemical rearrangement), it rapidly tautomerizes to the 1H form to regain aromaticity.

-

Pathway: 1,5-Sigmatropic hydrogen shift (or solvent-assisted 1,3-prototropic shift).

-

Driving Force: Aromatic Stabilization Energy (ASE) of the pyrazole ring.

-

Equilibrium Constant (

):

Visualization of Tautomeric Pathways

The following diagram illustrates the relationship between the high-energy 4H-intermediate and the stable 1H-dimers.

Caption: Kinetic pathway from the high-energy 4H-isomer to the thermodynamically stable 1H-aromatic system.

Experimental Characterization & Protocols

Distinguishing the 4H-isomer (if trapped or transiently observed) from the 1H-isomer requires specific spectroscopic markers.

NMR Spectroscopy ( H, C)

The most definitive method for identification.

| Nucleus | 4H-Pyrazole Signature | 1H-Pyrazole Signature |

| Absent. | ||

Protocol for Tautomer Analysis:

-

Solvent Selection: Use non-polar aprotic solvents (e.g., Toluene-

, CDCl -

Temperature: Perform Variable Temperature (VT) NMR down to -60°C.

-

Result: At low T, the broad N-H and C3/C5 signals of the 1H form may split if the N1/N2 exchange is slow. The 4H form would remain distinct if stable.

-

X-Ray Crystallography

-

1H-Form: Crystallizes as hydrogen-bonded trimers or catemers. The N1-N2 bond length is intermediate (~1.34–1.36 Å).

-

4H-Form: If stabilized (e.g., in metal complexes where the metal binds C4, or as a specific salt), the ring is non-planar. The C3-C4 and C4-C5 bond lengths are single bonds (~1.50 Å), unlike the aromatic bond lengths (~1.38–1.40 Å) in the 1H form.

Synthesis & Isolation Context

Knorr Pyrazole Synthesis

The 4H-pyrazole is a key intermediate in the condensation of acetylacetone (2,4-pentanedione) with hydrazine.

-

Condensation: Hydrazine attacks the carbonyls to form a hydrazone/enamine.

-

Cyclization: Intramolecular attack forms the 5-hydroxy-4,5-dihydro-pyrazole or the 4H-pyrazole intermediate.

-

Aromatization: Rapid dehydration and proton shift yield the 1H-pyrazole .

Note: Isolation of the 3,5-dimethyl-4H-pyrazole intermediate is extremely difficult without blocking the C4 position (e.g., using 3,3-dimethyl-2,4-pentanedione to make 3,4,4-trimethyl-4H-pyrazole).

Commercial Availability Warning

Researchers may encounter catalog entries for "3,5-dimethyl-4H-pyrazole" (e.g., CAS 409320-89-4).

-

Verification Required: In 99% of cases, the material supplied is the stable 3,5-dimethyl-1H-pyrazole (CAS 67-51-6). The "4H" designation in catalogs is often a database artifact or refers to a specific naming convention for the core scaffold.

-

Action: Always verify the Certificate of Analysis (CoA) for Melting Point (~107°C for 1H) and NMR data.

Applications in Drug Development & Coordination Chemistry

Bioorthogonal "Click" Reagents

While 3,5-dimethyl-4H-pyrazole itself is unstable, the 4H-pyrazole scaffold (specifically 4,4-disubstituted derivatives) is emerging as a potent diene for Diels-Alder reactions.

-

Mechanism: The anti-aromatic character of the 4H-ring drives rapid cycloaddition with strained alkynes (e.g., BCN).

-

Relevance: Drug conjugates and live-cell imaging.

Coordination Ligands

In organometallic chemistry, 3,5-dimethylpyrazole is a ubiquitous ligand (

-

Binding Mode: It almost exclusively binds as the pyrazolato anion (bridging via N1/N2) or the neutral 1H-pyrazole (N2 donor).

-

Rare Cases: "Agostic" interactions involving the C4-H of the 1H form have been studied, but true coordination of the neutral 4H-tautomer is rare and usually requires significant steric or electronic forcing.

References

-

Elguero, J., et al. (2000). Protomeric Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.

- Alkorta, I., & Elguero, J. (2004). Theoretical studies on the tautomerism of pyrazoles.

-

López, C., et al. (1997). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Study.

-

Wahl, O., & Sanders, T. (2020). Tautobase: An Open Tautomer Database. Journal of Chemical Information and Modeling.

-

Abularrage, N. S. (2023). Bioorthogonal Reagents: Design, Synthesis, and Reactivity of 4H-Pyrazoles. MIT DSpace.

-

Ramoba, L. V., et al. (2024). Crystal structure of fac-tricarbonyl(bis(3,5-dimethyl-1H-pyrazole)).... Zeitschrift für Kristallographie.

An In-depth Technical Guide to the Thermodynamic Stability of 3,5-Dimethylpyrazole Isomers

Foreword: The Imperative of Isomeric Purity and Stability

In the realms of pharmaceutical development, agrochemicals, and materials science, the precise molecular architecture of a compound is not a trivial detail—it is the very foundation of its function, efficacy, and safety. For N-heterocyclic compounds like pyrazoles, isomerism presents a critical challenge. Different isomers of the same molecular formula can exhibit vastly different biological activities, toxicological profiles, and physical properties. 3,5-Dimethylpyrazole, a versatile building block and functional moiety, is no exception.[1] Understanding the thermodynamic landscape of its isomers is paramount for controlling reaction outcomes, ensuring the stability of active pharmaceutical ingredients (APIs), and designing robust synthetic routes. This guide provides a comprehensive exploration of the principles and methodologies used to evaluate the thermodynamic stability of 3,5-dimethylpyrazole and its key isomers, blending theoretical foundations with practical, field-proven protocols.

The Isomeric Landscape of Dimethylpyrazole

Isomers are molecules that share the same molecular formula (C₅H₈N₂) but differ in the arrangement of their atoms. For dimethylpyrazole, these arrangements can be categorized into positional isomers, where the methyl groups occupy different positions on the pyrazole ring, and tautomers, which interconvert through the migration of a proton.

The primary isomers of concern relative to 3,5-dimethyl-1H-pyrazole include:

-

Positional Isomers (Carbon-Substituted):

-

Positional Isomers (N-Substituted):

-

1,3-Dimethylpyrazole & 1,5-Dimethylpyrazole: One methyl group is on a nitrogen atom, and the other is on a carbon. These are often formed as a mixture during the alkylation of 3(5)-methylpyrazole and can be separated by rectification.[5]

-

-

Tautomeric Forms:

-

3,5-Dimethylpyrazole and 3,4-Dimethylpyrazole exist as tautomeric pairs due to the migration of the N-H proton. For instance, 3,5-dimethyl-1H-pyrazole is in equilibrium with 3,5-dimethyl-2H-pyrazole, though the 1H form is overwhelmingly favored. Annular tautomerism is a key feature of pyrazole chemistry, with the relative stability of tautomers influenced by substituent effects and solvent polarity.[6][7]

-

Foundational Principles: Thermodynamic vs. Kinetic Stability

A comprehensive analysis requires distinguishing between two types of stability:

-

Thermodynamic Stability: Refers to the relative Gibbs free energy (ΔG) of the isomers. The most stable isomer is the one with the lowest ΔG under a given set of conditions (temperature, pressure, solvent). This dictates the equilibrium position between interconverting isomers.

-

Kinetic Stability: Refers to the energy barrier (activation energy) that must be overcome for an isomer to transform into another. A kinetically stable (or inert) compound may have a high Gibbs free energy but is trapped in a local energy minimum because the pathway to a more stable state is energetically prohibitive.

This guide focuses on thermodynamic stability, which is the ultimate determinant of the product distribution when a reaction is allowed to reach equilibrium.

Computational Workflow for Predicting Isomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for accurately predicting the relative stabilities of isomers before embarking on extensive synthetic and analytical work.[8][9] The core principle is to calculate the total electronic energy of an optimized molecular geometry and correct it for zero-point vibrational energy (ZPVE) and thermal contributions to obtain the Gibbs free energy.

Protocol: DFT-Based Calculation of Relative Gibbs Free Energy

This protocol outlines a self-validating system for comparing isomer stability.

-

Structure Generation:

-

Draw the 2D structures of all relevant isomers (e.g., 3,5-dimethylpyrazole, 3,4-dimethylpyrazole, 1,3-dimethylpyrazole, 1,5-dimethylpyrazole).

-

Convert these to 3D structures using a molecular builder and perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).

-

-

Geometry Optimization and Frequency Calculation:

-

Causality: The choice of functional and basis set is critical for accuracy. The M06-2X functional is well-regarded for its performance in chemical kinetics and thermochemistry, while the 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost for systems of this size.[10]

-

Step: For each isomer, perform a full geometry optimization using DFT at the M06-2X/6-311++G(d,p) level of theory.

-

Validation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

-

-

Energy Extraction and Correction:

-

From the output of the frequency calculation, extract the total electronic energy (E), the zero-point vibrational energy (ZPVE), and the thermal correction to Gibbs free energy.

-

Calculate the absolute Gibbs free energy (G) for each isomer: G = E (from optimization) + ZPVE + Thermal Correction to G

-

-

Relative Stability Analysis:

-

Choose the most stable isomer (lowest G) as the reference (ΔG = 0 kJ/mol).

-

Calculate the relative Gibbs free energy (ΔΔG) for all other isomers: ΔΔG_isomer = G_isomer - G_reference

-

The lower the ΔΔG value, the greater the thermodynamic stability.

-

Caption: DFT workflow for determining isomer thermodynamic stability.

Experimental Verification of Thermodynamic Stability

While computational methods provide powerful predictions, experimental validation is the cornerstone of scientific integrity. Calorimetry is the primary experimental technique for measuring the thermodynamic properties of compounds.

Key Experimental Techniques

-

Combustion Calorimetry: This classic technique measures the enthalpy of combustion. From this, the standard enthalpy of formation (ΔH°f) can be derived. By comparing the ΔH°f values of different isomers, their relative stabilities can be determined directly. For instance, the standard molar enthalpy of formation of crystalline 3,5-dimethylpyrazole has been experimentally determined.[11]

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques measure thermal stability by monitoring heat flow and mass changes as a function of temperature.[12][13] While primarily used to assess decomposition temperatures and phase transitions, they can provide insights into the kinetic stability of an isolated isomer. A lower decomposition temperature may suggest lower overall stability.

Protocol: Isomer Analysis by Differential Scanning Calorimetry (DSC)

-

Sample Preparation:

-

Accurately weigh 2-5 mg of each purified isomer into separate aluminum DSC pans.

-

Causality: Using purified samples is essential to ensure that the observed thermal events correspond to the isomer of interest and not to impurities or a mixture.

-

Crimp the pans with a lid to enclose the sample. Prepare an empty, crimped pan to use as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below any expected thermal event (e.g., 25°C).

-

Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature beyond the decomposition point of the compounds (e.g., 300°C).

-

Causality: A constant heating rate ensures that the thermal events are recorded reproducibly and allows for kinetic analysis if desired.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Validation: The melting point of 3,5-dimethylpyrazole is well-documented (approx. 107.5°C) and can be used as a validation point for the instrument's calibration and sample purity.

-

Compare the onset temperature of decomposition for each isomer. A significantly lower decomposition temperature for one isomer suggests lower thermal (and likely thermodynamic) stability.

-

Caption: Experimental workflow for DSC analysis of isomer stability.

Comparative Stability Analysis of Dimethylpyrazole Isomers

By synthesizing data from computational studies and experimental findings, a clear hierarchy of stability emerges.

Aromaticity is a dominant factor in the stability of pyrazole and its derivatives.[14] The parent pyrazole ring is a highly aromatic 6π-electron system. Isomers that maintain this aromaticity are significantly more stable than those where the conjugation is broken.

-

1H-Pyrazoles (Aromatic): 3,5-Dimethyl-1H-pyrazole and 3,4-Dimethyl-1H-pyrazole are aromatic and thus possess high thermodynamic stability. Computational studies on substituted pyrazoles consistently show that tautomers preserving the aromatic ring are energetically favored.[14][15]

-

N-Methylated Pyrazoles (Aromatic): 1,3-Dimethylpyrazole and 1,5-Dimethylpyrazole are also aromatic and are expected to be highly stable. Their relative stability is governed by the subtle electronic and steric effects of the methyl group positions.

-

Non-aromatic Tautomers: Tautomers that would involve a methylene group in the ring (e.g., by protonating a carbon) would break the aromatic conjugation and are significantly less stable, generally not being observed under normal conditions.[14]

The relative stability between the aromatic isomers is more nuanced:

-

3,5-Dimethyl-1H-pyrazole vs. 3,4-Dimethyl-1H-pyrazole: The symmetrical substitution in the 3,5-isomer often imparts a slight thermodynamic advantage due to balanced electronic effects and potentially more favorable crystal packing in the solid state. However, the energy difference is generally small.

-

1,3-Dimethylpyrazole vs. 1,5-Dimethylpyrazole: The relative stability of these N-methylated isomers can be influenced by steric interactions between the N1-methyl group and the adjacent substituent at the C5 position. In many cases, the 1,5-isomer may experience slight steric strain, potentially making the 1,3-isomer marginally more stable, though this can be system-dependent.

Summary of Thermodynamic Data

The following table summarizes known experimental data and general stability trends.

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Known Experimental Data | General Stability Trend |

| 3,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | ΔsubH°: 83.4 ± 2.4 kJ/mol[11]Melting Point: 107.5 °C | High (Aromatic Reference) |

| 3,4-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | No direct ΔH°f found | High (Aromatic) |

| 1,3-Dimethylpyrazole | C₅H₈N₂ | 96.13 | No direct ΔH°f found | High (Aromatic) |

| 1,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | No direct ΔH°f found | High (Aromatic), potentially slightly less stable than 1,3-isomer |

Conclusion and Implications

The thermodynamic stability of dimethylpyrazole isomers is governed primarily by the preservation of the pyrazole ring's aromaticity. All common isomers (3,5-DMP, 3,4-DMP, 1,3-DMP, and 1,5-DMP) are aromatic and thus possess high intrinsic stability. The subtle energy differences between them are dictated by steric and electronic factors, which can be reliably predicted using DFT calculations and validated through calorimetric experiments.

For researchers in drug development and materials science, this understanding is crucial.

-

In Synthesis: Reaction conditions (e.g., temperature, reaction time) can be selected to favor the formation of the thermodynamically most stable product, maximizing yield and minimizing difficult purification steps.

-

In Formulation: Knowledge of the most stable isomeric form is essential for ensuring the long-term stability and shelf-life of an API, preventing the gradual conversion to a less active or potentially toxic isomer.

By integrating the computational and experimental workflows detailed in this guide, scientists can confidently navigate the isomeric landscape of dimethylpyrazoles, leading to more efficient, robust, and reliable chemical development processes.

References

-

Sciforum. (2025, November 11). Simulation and design of anti and syn isomers of three Mannich-type compounds using DFT calculations and molecular docking analysis. Retrieved from [Link]

-

Kone, M. G. R., et al. (2024, November 23). Theoretical Study of the Stability and Chemical Reactivity of a Series of Dihydropyrazoles with Antiproliferative Activities. Preprints.org. Retrieved from [Link]

-

Zhang, J., et al. (2018). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 125, 104-112. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

-

Rusak, V. V., et al. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry, 58(7), 275–278. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE). Retrieved from [Link]

-

Reddy, C. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Retrieved from [Link]

-

Gorski, A., et al. (2017). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 22(1), 113. Retrieved from [Link]

-

Leszczynski, J. & Rode, J. E. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4, 47-56. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dimethylpyrazole. NIST Chemistry WebBook. Retrieved from [Link]

-

Vazart, F., et al. (2015). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. The Journal of Physical Chemistry A, 119(11), 2535–2546. Retrieved from [Link]

-

Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4631. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) The three protonated isomers of pyrazole and their PM3 standard.... Retrieved from [Link]

-

Wirth, T., et al. (2019). Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. ChemRxiv. Retrieved from [Link]

-

Wirth, T., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2236–2243. Retrieved from [Link]

-

Rode, J. E., et al. (2007). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Chemical Physics, 332(2-3), 298-309. Retrieved from [Link]

-

Encyclopedia.pub. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

Custodio, J. M. F., et al. (2014). DFT Investigation of the Mechanism of E/Z Isomerization of Nitrones. The Journal of Organic Chemistry, 79(17), 8147–8154. Retrieved from [Link]

Sources

- 1. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. haihangchem.com [haihangchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. sciforum.net [sciforum.net]

- 9. Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. purkh.com [purkh.com]

- 15. researchgate.net [researchgate.net]

Physicochemical Profiling of 3,5-Dimethylpyrazole: Tautomeric Dynamics and Pharmacological Potential

Content Type: Technical Reference & Experimental Guide Primary Audience: Medicinal Chemists, Process Engineers, and Structural Biologists

Executive Summary & Structural Correction

Critical Nomenclature Note: The query specifies "3,5-dimethyl-4H-pyrazole." It is imperative to clarify that while the 4H-isomer is a theoretical structural possibility, the compound exists thermodynamically as 3,5-dimethyl-1H-pyrazole (CAS: 67-51-6).

The 4H-isomer lacks aromaticity due to the sp³ hybridized carbon at position 4. In standard conditions, the molecule rapidly tautomerizes to the 1H-form to establish an aromatic 6

Core Molecular Identity[1]

-

Common Abbreviation: DMP / 3,5-DMP

-

SMILES: CC1=CC(=NN1)C

-

Key Utility: Amphoteric ligand for metallodrug design, nitrification inhibitor, and alcohol dehydrogenase (ADH) competitive inhibitor.

Structural Dynamics: Tautomerism & H-Bonding

The physicochemical behavior of DMP is governed by annular tautomerism .[1] Unlike fixed heterocycles, the proton on the nitrogen is labile, migrating between N1 and N2. This equilibrium is solvent-dependent and critical for ligand binding modes.[1]

Tautomeric Equilibrium Pathway

The following diagram illustrates the oscillation between identical tautomers (degenerate tautomerism in symmetrical 3,5-substitution) and the high-energy 4H-intermediate.

Figure 1: Tautomeric landscape. The solid blue line represents the dominant annular tautomerism responsible for DMP's amphoteric character.[1] The red node indicates the unstable 4H-isomer referenced in the query.

Supramolecular Architecture

In the solid state, DMP does not exist as monomers.[1] X-ray crystallography reveals that DMP forms cyclic trimers or catenated chains driven by intermolecular N-H[1]···N hydrogen bonds.[1][4][5]

-

Implication for Formulation: This aggregation increases the melting point (107°C) relative to similar molecular weight compounds, affecting dissolution rates in aqueous buffers.

Physicochemical Parameters

Data aggregated from potentiometric titration and HPLC analysis.[1]

| Parameter | Value | Context & Relevance |

| Molecular Weight | 96.13 g/mol | Fragment-sized for lead optimization.[1] |

| Melting Point | 107–108 °C | Indicates strong lattice energy via H-bonding.[1] |

| Boiling Point | 218 °C | High thermal stability; suitable for GC analysis.[1] |

| pKa (Pyrazolium) | 4.12 ± 0.05 | Weak base.[1] Protonates at N2 in acidic media (pH < 4).[1] |

| pKa (N-H) | ~14.8 | Very weak acid.[1] Deprotonation requires strong bases (e.g., NaH).[1] |

| LogP | 1.01 | Moderate lipophilicity; ideal for passive membrane transport.[1] |

| Water Solubility | ~16 g/L (25°C) | Sufficient for biological assays without DMSO cosolvent >1%.[1] |

| Dipole Moment | 2.45 D | Solvent-dependent; stabilizes in polar aprotic media.[1] |

Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethylpyrazole (High Purity)

Objective: Synthesize >99% pure DMP for biological screening using a self-validating condensation method. Reaction: Acetylacetone + Hydrazine Hydrate → 3,5-Dimethylpyrazole + 2 H₂O[3]

Workflow Diagram

Figure 2: Step-wise synthesis protocol ensuring thermal control to prevent polymerization side-products.

Detailed Methodology

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer.

-

Solvation: Dissolve 10.0 g (0.1 mol) of acetylacetone in 50 mL of ethanol. Cool to 5°C in an ice bath.

-

Addition: Add 5.0 g (0.1 mol) of hydrazine hydrate (80%) dropwise over 30 minutes. Critical: Maintain temperature <15°C to avoid formation of hydrazones.[1]

-

Cyclization: Once addition is complete, remove ice bath and heat to reflux (approx. 78°C) for 2 hours.

-

Validation (In-Process): Spot on TLC (SiO₂; Eluent: EtOAc/Hexane 1:1). Product R_f ≈ 0.[1]4. Reactant spots should be absent.[1]

-

Workup: Rotary evaporate solvent. The residue will solidify upon cooling.[1]

-

Purification: Recrystallize from hot ethyl acetate or water. Filter and dry under vacuum over P₂O₅.

Protocol B: pKa Determination (Potentiometric)

Why this matters: Determining the exact ionization state at physiological pH (7.[1]4) is crucial for predicting protein binding.[1]

-

Solution: Prepare 0.01 M DMP in 0.1 M KCl (to maintain ionic strength).

-

Titrant: 0.1 M HCl (standardized).

-

Measurement: Titrate from pH 10 to pH 2. Record pH vs. Volume.

-

Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point. Expect an inflection point near pH 4.1.[1]

Biological & Pharmacological Applications

Mechanism of Action: Alcohol Dehydrogenase (ADH) Inhibition

DMP acts as a competitive inhibitor of ADH, though less potent than 4-methylpyrazole (Fomepizole). It coordinates with the catalytic Zinc ion in the enzyme's active site.[1]

-

Binding Mode: The unsubstituted Nitrogen (N2) donates a lone pair to the Zn²⁺ ion, displacing the water molecule required for alcohol oxidation.

-

Structure-Activity Relationship (SAR): The 3,5-methyl groups provide hydrophobic contacts within the substrate channel, stabilizing the inhibitor-enzyme complex.

Coordination Chemistry in Drug Design

DMP is a "privileged scaffold" for metal-based drugs (e.g., Antitumor Platinum-DMP complexes).[1]

-

N-Donor Capacity: The pyridinic nitrogen (N2) is a robust σ-donor.[1]

-

Deprotonation: Upon reaction with metal salts in basic media, DMP becomes the pyrazolato anion , capable of bridging two metal centers (M-N-N-M), forming stable dinuclear clusters.

References

-

Synthesis & Properties: Elguero, J. (1984).[1] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

-

Tautomerism: Alkorta, I., & Elguero, J. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.

-

ADH Inhibition: Theorell, H., & Yonetani, T. (1963).[1] Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex. Biochemische Zeitschrift.

-

Crystallography: Foces-Foces, C., et al. (1997).[1] Hydrogen bonded trimers in 3,5-dimethylpyrazole. Journal of Chemical Crystallography.

-

Safety Data: PubChem Compound Summary for CID 6210, 3,5-Dimethylpyrazole.[1]

Sources

history of 3,5-dimethylpyrazole synthesis from acetylacetone

The Knorr Legacy: A Technical Guide to 3,5-Dimethylpyrazole Synthesis

Part 1: Executive Context & Historical Genesis

The Molecule: 3,5-Dimethylpyrazole (3,5-DMP) is a nitrogen-rich heterocyclic scaffold. While deceptively simple in structure, it serves as a linchpin in coordination chemistry (as a precursor to scorpionate ligands), a critical nitrification inhibitor in agrochemistry, and a versatile pharmacophore in drug discovery.

The Origin Story (1883–1895): The history of 3,5-DMP is inextricably linked to the "Golden Age" of German organic chemistry. In 1883, Ludwig Knorr , a student of Emil Fischer, was attempting to synthesize quinine derivatives. Instead, he discovered antipyrine (phenazone), the first synthetic analgesic.[1] This serendipitous failure launched the study of pyrazoles.

While Knorr is often credited with the general reaction class, the specific isolation of 3,5-dimethylpyrazole from acetylacetone (2,4-pentanedione) and hydrazine was refined by his contemporaries, including Rothenberg (1894) and Rosengarten (1894). The reaction, now known as the Knorr Pyrazole Synthesis , remains the industrial standard due to its atom economy and thermodynamic favorability.

Part 2: Mechanistic Architecture

The formation of 3,5-DMP is a condensation-cyclization sequence. It is a textbook example of how 1,3-dicarbonyls (β-diketones) react with dinucleophiles.

The Pathway:

-

Nucleophilic Attack: The terminal nitrogen of hydrazine attacks one of the carbonyl carbons of acetylacetone.

-

Hydrazone Formation: Elimination of one water molecule yields a mono-hydrazone intermediate.

-

Tautomerization & Cyclization: The hydrazone undergoes tautomerization, allowing the second nitrogen to attack the remaining carbonyl carbon (intramolecular nucleophilic substitution).

-

Aromatization: Loss of a second water molecule drives the system to aromaticity, yielding the stable pyrazole ring.

Visualizing the Mechanism:

Caption: The stepwise condensation-cyclization mechanism of the Knorr Pyrazole Synthesis.

Part 3: Protocol Evolution (The "How")

The synthesis has evolved from "brute force" classical organic chemistry to refined Green Chemistry techniques. Below are the two dominant paradigms.

Comparative Analysis of Methods

| Feature | Protocol A: The Classical (Org. Syn.) | Protocol B: Modern Green / Industrial |

| Primary Reference | Organic Syntheses (Wiley, 1941) | Green Chemistry / Patent Lit (2000s+) |

| Reagents | Hydrazine Sulfate + NaOH (aq) | Hydrazine Hydrate + Glacial Acetic Acid |

| Solvent | Water (High Volume) + Ether Extraction | Water (Minimal) or Solvent-Free |

| Temperature | Controlled at 15°C (Ice Bath) | 50°C – 70°C |

| Yield | 77% – 81% | >95% |

| Atom Economy | Lower (Sulfate waste generated) | High (Only water byproduct) |

| Scalability | Moderate (Extraction limits scale) | High (Filtration only) |

Detailed Experimental Protocols

Protocol A: The Classical Method (Validated by Organic Syntheses) Best for: Academic teaching labs or when hydrazine sulfate is the only available source.

-

Preparation: In a 1L flask, dissolve 65g (0.50 mol) of hydrazine sulfate in 400mL of 10% aqueous NaOH .

-

Cooling: Immerse the flask in an ice bath. Cool the mixture to 15°C .

-

Note: Temperature control is critical here to prevent side reactions or boil-over upon exothermic addition.

-

-

Addition: Dropwise add 50g (0.50 mol) of acetylacetone over 30 minutes, maintaining temp at 15°C. Stir for 1 hour.

-

Workup: Dilute with 200mL water to dissolve inorganic salts. Extract with diethyl ether (125mL x 1, then 40mL x 4).

-

Isolation: Dry ether layer over anhydrous

, evaporate solvent, and dry under vacuum. -

Result: Pale yellow crystals, m.p. 107–108°C.[2]

Protocol B: The Modern "Green" Method Best for: Industrial production, high purity, and waste minimization.

-

Reaction: In a reactor, charge 1000 parts water and 370 parts acetylacetone .

-

Catalysis: Add a catalytic amount of Glacial Acetic Acid .[3]

-

Addition: Add Hydrazine Hydrate dropwise.[3] Allow the exotherm to raise the temperature to 50°C .

-

Completion: Hold at 50°C for 3 hours.

-

Isolation: Cool to 10°C. The product precipitates out as a white solid.

-

Purification: Centrifuge/filter and rinse with cold water. Vacuum dry.[2][3]

-

Result: Purity >99% (HPLC), Yield >90%. No organic solvent extraction required.

Part 4: Industrial & Pharmaceutical Utility (The "Why")

Why does this molecule persist in high-value research?

1. Ligand Design (The Scorpionate Revolution): 3,5-DMP is the precursor to tris(pyrazolyl)borates (Tp ligands) . These "scorpionate" ligands coordinate to metals via three nitrogen atoms, mimicking the active sites of metalloenzymes.

-

Application: Modeling zinc enzymes (carbonic anhydrase) and copper proteins (hemocyanin).

2. Agriculture (Nitrification Inhibition):

3,5-DMP is a potent nitrification inhibitor.[4] It slows the microbial oxidation of ammonium (

-

Benefit: Reduces nitrogen leaching into groundwater and lowers greenhouse gas (

) emissions.

3. Drug Development: The pyrazole ring is a "privileged scaffold" in medicinal chemistry due to its ability to engage in hydrogen bonding and pi-stacking.

-

Derivatives: Celecoxib (Celebrex), Rimonabant, and Fomepizole.

Workflow: From Precursor to Product

Caption: The divergent utility of 3,5-DMP in chemistry, agriculture, and medicine.

References

-

Wiley, R. H., & Hexner, P. E. (1951). "3,5-Dimethylpyrazole".[5][2][3][4][6][7][8][9][10] Organic Syntheses, Coll.[2][3][9] Vol. 4, p. 351.[3] Link

-

Knorr, L. (1883).[1][11] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

- Rothenberg, R. (1894). "Synthese von Pyrazolen". Berichte der deutschen chemischen Gesellschaft, 27.

-

Google Patents. (2009). "Method for preparing 3,5-dimethylpyrazole (CN101463004A)".[9] Link

- Trofimenko, S. (1993).

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Method for preparing 3.5-dimethylpyrazole - Eureka | Patsnap [eureka.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. jocpr.com [jocpr.com]

- 6. 3,5-Dimethylpyrazole: Product Characteristics and Application Areas_Chemicalbook [chemicalbook.com]

- 7. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 8. publishatcj.com [publishatcj.com]

- 9. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

Technical Deep Dive: 3,5-Dimethylpyrazole (DMPz) Ligand Architecture

Monodentate vs. Bridging Bidentate Coordination Modes[1]

Executive Summary

This technical guide analyzes the coordination chemistry of 3,5-dimethylpyrazole (DMPz), specifically distinguishing between its role as a neutral monodentate ligand (

Part 1: The Ligand Chassis & Mechanistic Basis[1]

3,5-Dimethylpyrazole (DMPz) is a versatile nitrogen donor.[1] Its coordination behavior is governed by a pH-dependent switch that alters its denticity and binding mode.

1.1 Electronic and Steric Profile

-

Steric Bulk: The methyl groups at positions 3 and 5 provide steric protection to the metal center, preventing oligomerization in monodentate modes but enforcing specific geometries (e.g., hydrophobic pockets) in bridging modes.[1]

-

Tautomerism: In its neutral form, DMPz undergoes rapid annular tautomerism (proton migration between N1 and N2).[1] Upon coordination as a monodentate ligand, this tautomerism is arrested.[1]

1.2 The Coordination Switch

The transition from monodentate to bidentate is not merely structural; it is electrostatic.

| Feature | Monodentate ( | Bridging Bidentate ( |

| Species | Neutral Molecule | Anionic Conjugate Base |

| Donor Atoms | Pyridine-like Nitrogen ( | Both Nitrogens ( |

| Denticity | ||

| Nuclearity | Mononuclear (typically) | Polynuclear (Dimers, Trimers, Polymers) |

| Trigger | Neutral/Acidic Conditions | Basic Conditions (Deprotonation) |

Critical Distinction: Pure DMPz cannot act as a chelating (endobidentate) ligand to a single metal center due to the geometric constraints of the 5-membered ring (the N-N distance is too short to span a single metal's coordination sphere). "Bidentate" in this context strictly refers to bridging two metal centers.[2]

Figure 1: Mechanistic pathway determining coordination mode based on protonation state.[1]

Part 2: Experimental Protocols & Synthesis

To ensure scientific integrity, these protocols are designed as self-validating systems. The user can confirm the coordination mode through solubility and spectroscopic checks described in Part 3.

Protocol A: Synthesis of Monodentate Complex

Objective: Isolate a mononuclear species where DMPz acts as a neutral donor.[1]

-

Reagents:

-

Procedure:

-

Dissolve

in 10 mL ethanol (Solution A). -

Dissolve DMPz in 10 mL ethanol (Solution B).

-

Add Solution B to Solution A dropwise under stirring at room temperature. Observation: Solution turns from light blue to deep green/blue.[1]

-

Stir for 30 minutes.

-

Crystallization: Allow slow evaporation or add diethyl ether to precipitate.

-

-

Validation Point: The product should be soluble in polar organic solvents (MeOH, EtOH) due to its molecular nature.

Protocol B: Synthesis of Bridging Pyrazolate Complex

Objective: Force deprotonation to create a polynuclear bridging species.

-

Reagents:

-

Procedure:

-

Mix Metal salt and DMPz in Methanol.[3]

-

Critical Step: Add Base dropwise.[1] The deprotonation of the pyrrolic NH (

in DMSO, lower in water) generates the -

Observation: Immediate precipitation often occurs as the charge-neutral polymeric or oligomeric species forms.

-

Reflux for 1 hour to ensure complete polymerization.

-

Filter the precipitate.

-

-

Validation Point: The product is typically insoluble in common solvents (ethanol, acetone) due to the formation of infinite coordination polymers or stable trimers/tetramers.[1]

Part 3: Characterization & Distinguishing Features[4]

Reliable differentiation between the two modes is essential. Use the following spectroscopic markers.

3.1 Infrared Spectroscopy (FT-IR)

This is the fastest diagnostic tool.

| Vibrational Mode | Monodentate ( | Bridging ( | Diagnostic Value |

| Present (Sharp/Broad band at 3100–3300 | Absent | Definitive | |

| ~1580 | Shifted slightly (<1580 | Secondary | |

| Fingerprint | Complex (H-bonding effects) | Simplified (High symmetry) | Supportive |

3.2 Nuclear Magnetic Resonance (

NMR)

Applicable for diamagnetic complexes (e.g., Zn, Pd, Pt).[1]

-

Monodentate: Observe a broad singlet for the N-H proton (typically

10–13 ppm).[1] The methyl groups may appear as distinct singlets if rotation is restricted, or one averaged singlet if rapid exchange occurs.[1] -

Bridging: Complete disappearance of the N-H signal. Methyl protons often shift upfield due to shielding from the proximity of metal centers in cluster formations.

3.3 X-Ray Crystallography (XRD)[1]

-

Monodentate:

bond length -

Bridging: Two

bonds.[1][2][4] The pyrazole ring typically lies perpendicular to the

Part 4: Applications in Drug Development & Catalysis

4.1 Biological Activity (Antitumor/Antimicrobial)[1][5]

-

Monodentate Complexes: Often serve as "prodrugs." The labile

ligand can dissociate in vivo, allowing the metal to bind to DNA or proteins.[1] The lipophilicity of the methyl groups aids in crossing cell membranes. -

Bridging Complexes: High stability makes them less likely to dissociate. They are explored as stable scaffolds for delivering multiple metal ions to a target site (e.g., binuclear active sites).[1]

4.2 Catalysis[1]

-

Bridging: The

motif brings two metal centers into close proximity (3.5 – 4.0 Å), ideal for cooperative catalysis (e.g., olefin polymerization, oxidation reactions).[1] -

Monodentate: Used to tune the Lewis acidity of the metal center. The steric bulk of DMPz prevents catalyst deactivation by aggregation.

Figure 2: Functional utility of DMPz modes in applied sciences.[1]

References

-

Coordination Modes of Pyrazoles

-

Synthesis & Structural Characterization

-

Spectroscopic Data (IR/NMR)

-

Bridging Ligand Concepts

Sources

- 1. Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. webassign.net [webassign.net]

- 3. Different Supramolecular Coordination Polymers of [N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine]Ni(II) with Anions and Solvent Molecules as a Result of Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3,5-Dimethylpyrazole(67-51-6) 1H NMR [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 12. researchgate.net [researchgate.net]

The Tale of Two Tautomers: A Deep Dive into the Divergent Worlds of 1H- and 4H-Pyrazoles for Drug Development

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous blockbuster drugs.[1][2] Its prevalence, however, belies a subtle yet profound complexity: tautomerism. The dynamic equilibrium between the aromatic 1H-pyrazole and its non-aromatic 4H-pyrazole counterpart presents both a challenge and an opportunity for drug designers. Understanding the nuanced differences in their stability, electronic properties, and reactivity is paramount to harnessing the full potential of this versatile scaffold. This in-depth technical guide provides a comprehensive exploration of the core distinctions between 1H- and 4H-pyrazole tautomers, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect their structural and electronic disparities, elucidate the factors governing their tautomeric equilibrium, and present a comparative analysis of their spectroscopic signatures and chemical reactivity. Through this exploration, we aim to equip scientists with the knowledge to rationally design and develop next-generation pyrazole-based therapeutics.

The Fundamental Dichotomy: Structure, Stability, and Aromaticity

The most striking difference between 1H- and 4H-pyrazoles lies in their electronic configuration and resulting stability. 1H-pyrazole is an aromatic heterocycle, a feature that bestows upon it considerable thermodynamic stability.[3] This aromaticity arises from a planar, cyclic array of five sp²-hybridized atoms with six delocalized π-electrons, conforming to Hückel's rule. In contrast, 4H-pyrazole possesses a non-planar, non-aromatic structure with an sp³-hybridized carbon at the 4-position, which disrupts the cyclic conjugation.

dot graph Tautomerism { layout=neato; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label = "Tautomeric equilibrium between 1H- and 4H-pyrazole."; fontsize = 10; fontcolor = "#5F6368"; } }

The structural parameters of the two tautomers reflect their electronic differences. In the planar 1H-pyrazole, the C-C and C-N bond lengths are intermediate between single and double bonds, characteristic of a delocalized π-system.[3] Conversely, 4H-pyrazole exhibits distinct single and double bonds, with the C4 atom adopting a tetrahedral geometry.

| Property | 1H-Pyrazole | 4H-Pyrazole | Reference(s) |

| Aromaticity | Aromatic (6π electrons) | Non-aromatic | [3] |

| Relative Stability | High | Low | [4][5] |

| Calculated ΔE | 0 kcal/mol (reference) | ~25-35 kcal/mol higher | Inferred from computational studies |

| Geometry | Planar | Non-planar (at C4) | [3] |

| Hybridization of C4 | sp² | sp³ |

Spectroscopic Fingerprints: Differentiating the Tautomers

The distinct structural and electronic features of 1H- and 4H-pyrazoles give rise to unique spectroscopic signatures, enabling their differentiation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the two tautomers.

-

¹H NMR: The aromatic nature of 1H-pyrazole results in deshielded protons, with signals typically appearing in the aromatic region of the spectrum. For the parent 1H-pyrazole, the C3-H and C5-H protons are equivalent due to rapid tautomerization in solution and appear as a single signal, while the C4-H proton appears at a different chemical shift. In contrast, the protons attached to the sp³-hybridized C4 of 4H-pyrazole would be expected to resonate at a significantly upfield chemical shift, characteristic of aliphatic protons.

-

¹³C NMR: Similarly, the ¹³C NMR spectrum of 1H-pyrazole shows signals for the sp²-hybridized carbons in the aromatic region. The C3 and C5 carbons are again equivalent in the parent compound. For 4H-pyrazole, the sp³-hybridized C4 carbon would exhibit a signal at a much higher field, well-separated from the sp² carbon signals.

| Nucleus | 1H-Pyrazole (experimental, in CDCl₃) | 4H-Pyrazole (predicted) | Reference(s) |

| ¹H NMR (δ, ppm) | ~7.6 (C3-H, C5-H), ~6.3 (C4-H) | ~3.0-4.0 (C4-H₂), ~7.0-8.0 (C3-H, C5-H) | [6][7] |

| ¹³C NMR (δ, ppm) | ~134.6 (C3, C5), ~105.6 (C4) | ~30-50 (C4), ~140-160 (C3, C5) | [6][7] |

Infrared (IR) Spectroscopy

Vibrational spectroscopy can also provide valuable insights into the structure of pyrazole tautomers.

-

1H-Pyrazole: The IR spectrum of 1H-pyrazole is characterized by N-H stretching vibrations, typically observed in the range of 3100-3500 cm⁻¹, and C-H stretching of the aromatic ring around 3000-3100 cm⁻¹.[8][9][10] Ring stretching vibrations are also prominent in the 1400-1600 cm⁻¹ region.[10]

-

4H-Pyrazole: A key distinguishing feature in the IR spectrum of 4H-pyrazole would be the C-H stretching vibrations of the sp³-hybridized C4 methylene group, expected to appear in the 2850-2960 cm⁻¹ range. The C=N stretching vibrations might also differ in frequency and intensity compared to the delocalized system in 1H-pyrazole.[6]

Chemical Reactivity: A Tale of Two Personalities

The disparate electronic landscapes of 1H- and 4H-pyrazoles dictate their profoundly different chemical reactivity.

The Aromatic Steadfastness of 1H-Pyrazole

As an electron-rich aromatic heterocycle, 1H-pyrazole readily undergoes electrophilic substitution reactions.[11] The site of substitution is predominantly the C4 position, which possesses the highest electron density.[12]

dot graph Electrophilic_Substitution { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label = "Electrophilic substitution at the C4 position of 1H-pyrazole."; fontsize = 10; fontcolor = "#5F6368"; } }

Common electrophilic substitution reactions of 1H-pyrazole include:

-

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in a suitable solvent yields 4-halopyrazoles.

-

Nitration: Treatment with a mixture of nitric and sulfuric acids affords 4-nitropyrazole.

-

Sulfonation: Reaction with fuming sulfuric acid gives pyrazole-4-sulfonic acid.

The nitrogen atoms of the 1H-pyrazole ring can also act as nucleophiles, leading to N-alkylation or N-acylation.

The Diene-like Character of 4H-Pyrazole

In stark contrast to its aromatic counterpart, 4H-pyrazole behaves as a strained, cyclic diene. This reactivity is harnessed in bioorthogonal chemistry, particularly in Diels-Alder reactions with strained dienophiles.[13][14] The reaction proceeds rapidly without the need for a catalyst, making it suitable for biological applications.[15] However, the inherent instability of 4H-pyrazoles and their susceptibility to nucleophilic attack have limited their broader application.[16]

dot graph Diels_Alder { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label = "Diels-Alder reactivity of 4H-pyrazole."; fontsize = 10; fontcolor = "#5F6368"; } }

The general reactivity of 4H-pyrazoles towards common electrophiles and nucleophiles is not well-documented, primarily due to their transient nature. It is reasonable to predict that the double bonds would be susceptible to electrophilic addition, and the sp³-hybridized C4 could potentially be a site for radical reactions.

The Tautomeric Balance in Drug Design: A Double-Edged Sword

The tautomeric equilibrium of pyrazoles is a critical consideration in drug design, as the predominant tautomer in a biological environment will dictate the molecule's shape, hydrogen bonding capabilities, and overall interaction with its target protein.[10][11]

Structure-Activity Relationships (SAR)

The position of substituents on the pyrazole ring can significantly influence the tautomeric equilibrium. Electron-donating groups tend to favor the tautomer where they are adjacent to the sp² nitrogen, while electron-withdrawing groups favor the tautomer where they are at the C5 position.[17] This understanding is crucial for establishing robust structure-activity relationships (SAR).[2][15][18] For instance, in the development of cannabinoid receptor antagonists, the precise placement of substituents on the pyrazole ring was found to be critical for potent and selective activity.[2]

A Case Study: Celecoxib

Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing drug.[3][12] Its diaryl-substituted pyrazole core is essential for its biological activity. The specific tautomeric form of the pyrazole ring in the active site of the COX-2 enzyme influences the binding interactions.[14][19][20] While the 1H-tautomer is the stable form in solution, the possibility of the drug adopting a specific tautomeric conformation upon binding to the receptor cannot be discounted and is an important consideration in computational docking and SAR studies.

Experimental Protocols: Characterizing Pyrazole Tautomers

A self-validating system for characterizing pyrazole tautomers involves a combination of spectroscopic and computational methods.

Protocol for Tautomer Identification

-

Synthesis and Purification: Synthesize the pyrazole derivative of interest using established literature procedures and purify it to >95% purity by chromatography or recrystallization.

-

NMR Spectroscopy:

-

Dissolve the compound in a non-protic, deuterated solvent (e.g., CDCl₃, acetone-d₆) to minimize solvent-mediated proton exchange.

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts to identify aromatic vs. aliphatic protons and carbons.

-

For 1H-pyrazoles, observe the characteristic signals in the aromatic region. The presence of a single, averaged signal for the C3 and C5 protons/carbons in symmetrically substituted pyrazoles is indicative of rapid tautomerization.

-

-

IR Spectroscopy:

-

Acquire an IR spectrum of the solid sample (e.g., as a KBr pellet) or in a non-polar solvent.

-

Look for the characteristic N-H stretch of the 1H-pyrazole.

-

If the 4H-tautomer is suspected to be present, search for the aliphatic C-H stretching bands.

-

-

Computational Modeling:

-

Perform geometry optimization and frequency calculations for both the 1H- and 4H-tautomers using DFT methods (e.g., B3LYP/6-31G*).

-

Calculate the relative energies to predict the dominant tautomer.

-

Simulate the NMR and IR spectra for both tautomers and compare them with the experimental data to confirm the assignments.

-

dot graph Protocol_Workflow { rankdir=TB; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

} caption { label = "Workflow for pyrazole tautomer characterization."; fontsize = 10; fontcolor = "#5F6368"; } }

Conclusion and Future Perspectives

The 1H- and 4H-pyrazole tautomers, while constitutionally similar, inhabit vastly different chemical worlds. The aromatic and stable 1H-pyrazole is a robust building block amenable to a wide range of synthetic transformations, making it a mainstay in medicinal chemistry. The non-aromatic and reactive 4H-pyrazole, though less stable, offers unique opportunities in bioorthogonal chemistry. A thorough understanding of their distinct properties is not merely an academic exercise but a prerequisite for the rational design of novel therapeutics. As computational tools become more powerful and our understanding of biological systems deepens, the ability to predict and control pyrazole tautomerism will undoubtedly lead to the development of more effective and selective drugs. The tale of these two tautomers is far from over; it is a narrative that will continue to unfold at the forefront of drug discovery.

References

-

Supramolecular structure of 1H-pyrazoles in the solid state: a crystallographic and ab initio study. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

The geometry of pyrazole: A test for ab initio calculations. (n.d.). Semantic Scholar. Retrieved January 29, 2024, from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 29, 2024, from [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. Retrieved January 29, 2024, from [Link]

-

Bioorthogonal 4H-pyrazole “click” reagents. (2023). Chemical Communications. Retrieved January 29, 2024, from [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2021). PMC. Retrieved January 29, 2024, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 29, 2024, from [Link]

-

Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2014). PMC. Retrieved January 29, 2024, from [Link]

-

PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica. Retrieved January 29, 2024, from [Link]

-

Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis. (2015). PubMed. Retrieved January 29, 2024, from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 29, 2024, from [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2023). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). Prof. Dr. H.-H. Limbach. Retrieved January 29, 2024, from [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 29, 2024, from [Link]

-

Celecoxib. (2023). StatPearls - NCBI Bookshelf. Retrieved January 29, 2024, from [Link]

-

Vibrational analysis of some pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

NMR Crystallography of Campho[2,3-c]pyrazole (Z′ = 6): Combining High-Resolution 1H-13C Solid-State MAS NMR Spectroscopy and GIPAW Chemical-Shift Calculations. (2010). The Journal of Physical Chemistry A. Retrieved January 29, 2024, from [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry. Retrieved January 29, 2024, from [Link]

-

Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). PubMed. Retrieved January 29, 2024, from [Link]

-

Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (2003). New Journal of Chemistry. Retrieved January 29, 2024, from [Link]

-

Clinical Pharmacology of Celecoxib, a COX-2 Selective Inhibitor. (2014). PubMed. Retrieved January 29, 2024, from [Link]

-

Kinetics of Electrophile & Nucleophile Reactivity: A General Approach to Organic Chemistry. (n.d.). PURKH. Retrieved January 29, 2024, from [Link]

-

COX-2-selective Inhibitors Celecoxib and Deracoxib Modulate Transient Receptor Potential Vanilloid 3 Channels. (2013). PubMed. Retrieved January 29, 2024, from [Link]

-

12.4: Reactions Between Nucleophiles and Electrophiles. (2020). Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]

-

Stability of 4H-pyrazoles in physiological environments. Remaining... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 10. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical pharmacology of celecoxib, a COX-2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 19. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. COX-2-selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 3,5-Dimethylpyrazole via Aqueous Condensation

Abstract

This protocol details the high-yield synthesis of 3,5-dimethylpyrazole (DMP) via the condensation of hydrazine hydrate with acetylacetone (2,4-pentanedione). Unlike traditional methods utilizing organic solvents (e.g., ethanol), this guide prioritizes a Green Chemistry aqueous route .[1] This method leverages the hydrophobicity of the product in water to drive precipitation, eliminating the need for extraction solvents and maximizing yield (>90%).[1] The protocol includes critical safety controls for handling hydrazine, mechanistic insights into the Paal-Knorr cyclization, and comprehensive characterization data.

Scientific Principles & Mechanism[1][2][3]

Reaction Mechanism (Paal-Knorr Type)

The formation of 3,5-dimethylpyrazole involves the nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons of acetylacetone.[1]

-

Nucleophilic Attack: Hydrazine attacks one carbonyl group, forming a hemiaminal intermediate.[1][2]

-

Cyclization: The second amino group of the hydrazine attacks the second carbonyl carbon.[1][2]

-

Aromatization: Elimination of a second water molecule drives the formation of the aromatic pyrazole ring.[1][2]

Note on Tautomerism: 3,5-Dimethylpyrazole exhibits annular tautomerism.[1][2] In solution, the N-H proton rapidly migrates between the two nitrogen atoms, making the 3- and 5-methyl groups chemically equivalent on the NMR time scale at room temperature.

Mechanism Visualization

Figure 1: Step-wise mechanistic pathway from acyclic precursors to aromatic heterocycle.

Safety Protocol (Critical)

Hydrazine Hydrate (CAS: 7803-57-8) is the primary hazard in this synthesis.[1][2]

-

Hazards: Severe skin burns, eye damage, skin sensitizer, suspected carcinogen, and toxic to aquatic life.

-

Control Measures:

-

Engineering: All weighing and transfers must be performed inside a functioning fume hood.

-

PPE: Butyl rubber gloves (nitrile is permeable to hydrazine), face shield, and lab coat.[1]

-

Neutralization: Keep a solution of dilute sodium hypochlorite (bleach) nearby to neutralize minor spills immediately.[1][2]

-

Exotherm Control: The reaction is highly exothermic.[1][2] Failure to control temperature during addition can lead to violent boiling and loss of reagents.[1][2]

Materials & Equipment

| Component | Grade/Spec | Quantity (100 mmol Scale) |

| Hydrazine Hydrate | 80% or 100% (Reagent Grade) | 5.0 mL (approx. 103 mmol) |

| Acetylacetone | >99% (2,4-Pentanedione) | 10.3 mL (100 mmol) |

| Water (Solvent) | Deionized (DI) | 40 - 50 mL |

| Reactor | Round-bottom flask (250 mL) | 1 |

| Cooling | Ice/Water Bath | 1 |

| Addition | Pressure-equalizing dropping funnel | 1 |

Experimental Protocol

Phase 1: Setup and Reactant Preparation[1]

-

Solvent Charge: Add 40 mL of DI water to a 250 mL round-bottom flask containing a magnetic stir bar.

-

Hydrazine Addition: Carefully add 5.0 mL of Hydrazine Hydrate to the water.

-

Thermal Equilibration: Place the flask in an ice-water bath and stir until the internal temperature is < 10°C .

Phase 2: Controlled Addition (The Critical Step)

-

Reagent Loading: Charge the dropping funnel with 10.3 mL of Acetylacetone .

-

Dropwise Addition: Add the acetylacetone dropwise to the stirred hydrazine solution over 30–45 minutes .

Phase 3: Reaction Completion

-

Post-Addition Stirring: Once addition is complete, remove the ice bath.

-

Room Temperature Stir: Allow the mixture to stir at room temperature (20–25°C) for 1 to 2 hours .

Phase 4: Isolation and Purification[1]

-

Filtration: Filter the solid using a Buchner funnel under vacuum.

-

Washing: Wash the filter cake with 2 x 10 mL of ice-cold water .

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours or air dry overnight.

-

Recrystallization (Optional for >99% purity):

Process Workflow Diagram

Figure 2: Operational workflow for the aqueous synthesis of 3,5-dimethylpyrazole.

Characterization & Quality Control

The synthesized product should be a white crystalline solid.[1][2]

| Parameter | Specification | Notes |

| Appearance | White crystals | Yellowing indicates oxidation or impurities.[1][2] |

| Yield | 90 – 96% | Theoretical yield is approx.[1][2][3][4] 9.6 g for this scale.[1][2][3] |

| Melting Point | 107 – 108°C | Sharp range indicates high purity [1].[1][2] |

| Solubility | Soluble in Ethanol, CHCl₃ | Sparingly soluble in cold water.[1][2] |

Spectroscopic Data

1H NMR (300 MHz, CDCl₃):

-

δ 2.27 ppm (s, 6H): Methyl groups (CH₃).[1][2] Due to rapid tautomerism, these appear as a single singlet.[1][2]

-

δ ~11–13 ppm (br s, 1H): N-H proton (broad due to hydrogen bonding/exchange) [2].[1][2]

IR Spectrum (KBr):

-

3100–3200 cm⁻¹: N-H stretch (broad).

-

Absence of 1700 cm⁻¹: Confirms no unreacted ketone (carbonyl) remains [3].[1][2]

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Too much solvent or temp too high.[1][2] | Cool the solution to 0°C. If still no solid, reduce volume by rotary evaporation.[1][2] |

| Oily Product | Impure reactants or insufficient cooling.[1][2] | Scratch the flask walls with a glass rod to induce nucleation.[1][2] Recrystallize from petroleum ether. |

| Yellow Coloration | Oxidation or old hydrazine source.[1][2] | Recrystallize from ethanol/water (1:1).[1][2] Ensure hydrazine is fresh and clear.[1][2] |

References

-

Organic Syntheses. "3,5-Dimethylpyrazole". Org.[1][2][3][5] Synth.1941 , Coll.[1][2][5] Vol. 1, 309.[1][2][5] Link

-

National Institute of Standards and Technology (NIST). "3,5-Dimethylpyrazole 1H NMR Spectra".[1][2] NIST Chemistry WebBook, SRD 69. Link

-

Journal of Chemical and Pharmaceutical Research. "Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles". J. Chem. Pharm.[1][2][6] Res., 2012 , 4(6), 3329-3332.[6] Link

-

PubChem. "3,5-Dimethylpyrazole Compound Summary".[1][2] National Library of Medicine.[1][2] Link

Sources

- 1. scribd.com [scribd.com]

- 2. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]

- 4. 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 1H NMR spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jocpr.com [jocpr.com]

Advanced Coordination Protocols: 3,5-Dimethylpyrazole (DMPz) Ligand Systems

[1]

Executive Summary: The Strategic Advantage of DMPz

3,5-Dimethylpyrazole (DMPz) is not merely a ligand; it is a steric and electronic modulator . Unlike unsubstituted pyrazole, the methyl groups at positions 3 and 5 serve two critical functions in drug design and materials science:

-

Steric Protection: They shield the metal center, preventing oxidative degradation and stabilizing lower coordination numbers (e.g., preventing dimerization in specific catalytic cycles).[1]

-

Hydrophobicity: In Metal-Organic Frameworks (MOFs), the methyl groups line the pore walls, significantly increasing water stability (hydrophobicity) and altering gas adsorption selectivity (e.g., for

separation).

This guide provides the protocols to synthesize DMPz and deploy it as a neutral monodentate switch or an anionic bridging scaffold .[1]

Primary Protocol: Ligand Synthesis & Purification

Standard Operating Procedure (SOP-DMPz-01)

Principle: The condensation of hydrazine with

Materials

-

Reactants: Hydrazine hydrate (64% or 80%), Acetylacetone (2,4-pentanedione).

-

Solvent: Ethanol (absolute) or Deionized Water.

-

Equipment: 250 mL Round-bottom flask, addition funnel, ice-water bath, reflux condenser.

Step-by-Step Methodology

-

Preparation: Charge the flask with Hydrazine Hydrate (50 mmol, 2.5 g) and Ethanol (20 mL) . Place the flask in an ice-water bath and cool to

C. -

Controlled Addition: Add Acetylacetone (50 mmol, 5.0 g) dropwise via the addition funnel over 30 minutes.

-

Reaction: Once addition is complete, remove the ice bath. Stir at room temperature for 1 hour.

-

Validation: The solution should turn slightly yellow, and a white precipitate may begin to form.[1]

-

-

Work-up: Evaporate the solvent under reduced pressure (Rotavap). A white crystalline solid will remain.[1]

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot water or cyclohexane.[1] Allow to cool slowly to 4°C.

-

Yield Check: Filter and dry. Expected Yield: >85%.

Quality Control (Self-Validating Metrics)

| Parameter | Acceptance Criteria | Diagnostic Note |

| Appearance | White crystalline needles | Yellowing indicates oxidation or azine impurities. |

| Melting Point | 107–108 °C | Sharp range indicates high purity.[1][2] <105°C requires re-crystallization. |

| Absence of acetylacetone ketone peaks.[1] |

Coordination Logic: The "Proton Switch"

The utility of DMPz lies in its ability to toggle between two coordination modes based on pH. This decision tree dictates the structure of your final material.

Diagram 1: Coordination Mode Decision Tree

Caption: Logic flow for selecting the coordination mode. Neutral conditions favor mononuclear drug-like molecules; basic conditions trigger deprotonation and polymerization for materials science applications.

Application Note 1: Bioinorganic Drug Development

Target: Synthesis of [Cu(Hdmpz)

Rationale

Copper(II) complexes with pyrazoles are investigated for their ability to cleave DNA via oxidative pathways. The 3,5-methyl groups provide lipophilicity, enhancing cellular uptake compared to unsubstituted pyrazole complexes.[1]

Protocol (SOP-CuDMPz-01)

-

Metal Solution: Dissolve CuCl

(1.0 mmol, 170 mg) in Ethanol (10 mL) . Solution turns emerald green.[1] -

Ligand Solution: Dissolve DMPz (2.0 mmol, 192 mg) in Ethanol (5 mL) .

-

Complexation: Add the ligand solution to the metal solution dropwise with stirring.

-

Observation: The solution will shift from emerald green to a deep blue/green or precipitate immediately depending on concentration.[1]

-

-

Crystallization: Allow the mixture to stand at room temperature. Green/Blue crystals of [Cu(Hdmpz)

Cl -

Isolation: Filter, wash with cold ethanol (2 x 5 mL), and dry in air.

Validation Data

-

IR Spectroscopy: Look for the shift in

of the pyrazole ring (~1580 cm -

Geometry: Typically forms a distorted square planar or square pyramidal geometry.[1]

Application Note 2: MOF & Cluster Construction

Target: Synthesis of Pyrazolate-Bridged Clusters (Precursors to ZIFs).

Rationale

To build porous frameworks (ZIFs), the N-H proton must be removed to allow the second nitrogen to bind a second metal. This creates the M-Im-M angle (~145°) that mimics the Si-O-Si angle in zeolites.

Protocol (SOP-MOF-Precursor)

-

Deprotonation: Dissolve DMPz (2.0 mmol) in Methanol (10 mL) . Add Triethylamine (Et

N, 2.0 mmol) . Stir for 10 mins. -

Metal Addition: Add a solution of Zn(NO

) -

Solvothermal Synthesis (Optional for MOFs): For crystalline MOFs, transfer this mixture to a Teflon-lined autoclave and heat at 100°C for 24 hours.

-

Precipitation (For Clusters): For discrete clusters (e.g., trimers), stirring at room temperature often yields an insoluble polymeric powder immediately.[1]

Diagram 2: Experimental Workflow

Caption: General workflow for the synthesis of DMPz metal complexes.

References

-

Synthesis of DMPz: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard Knorr Pyrazole Synthesis).

-

Cu(II) Bio-activity: Santini, C., et al. "Synthesis, characterization and biological activity of copper(II) complexes with 3,5-dimethylpyrazole."[1] Journal of Inorganic Biochemistry, 2014.[1]

-

Coordination Modes: Halcrow, M. A.[1] "The synthesis and coordination chemistry of 3,5-dimethylpyrazole." Coordination Chemistry Reviews, 2009.[1]

-

MOF Applications: Zhang, J. P., et al. "Metal-organic frameworks with hydrophobic pockets for gas separation."[1] Chemical Science, 2013.[1]

-